N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt

Peptide Synthesis Orthogonal Protecting Groups Solid-Phase Synthesis

Multi-protected peptide synthesis demands orthogonal deprotection strategies. Nps-Tyr-OH·DCHA (CAS 7675-56-1) delivers the o-nitrophenylsulfenyl (Nps) group, quantitatively removable by 2 equiv HCl/MeOH or 2-mercaptopyridine without affecting coexisting Boc or Fmoc groups, enabling selective deprotection in fragment condensations. (1) Crystalline DCHA salt guarantees accurate gravimetric dispensing for automated SPPS, unlike the intractable free acid. (2) Nps group is accepted by tyrosyl-tRNA synthetase for enzymatic aminoacylation studies. (3) Stable at -20°C in sealed, dry containers.

Molecular Formula C27H37N3O5S
Molecular Weight 515.7 g/mol
Cat. No. B12041130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt
Molecular FormulaC27H37N3O5S
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C15H14N2O5S.C12H23N/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,12,16,18H,9H2,(H,19,20);11-13H,1-10H2/t12-;/m0./s1
InChIKeyYDRHRXMLHGDAIL-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nps-Tyr-OH·DCHA: Product Overview


N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt (CAS 7675-56-1), also referred to as Nps-Tyr-OH·DCHA, is a protected L-tyrosine derivative in which the α-amino group is masked by the o-nitrophenylsulfenyl (Nps) moiety and the carboxylate is paired with dicyclohexylammonium as a counterion . Introduced by Zervas, Borovas, and Gazis in 1963, the Nps group belongs to the sulfenyl class of N-protecting groups and was explicitly designed to enable peptide bond formation without the steric hindrance encountered with trityl-based protection [1]. The DCHA salt form was adopted at the time of the group's invention to facilitate isolation of the Nps-amino acid derivatives in a pure, crystalline state amenable to direct use in peptide synthesis [1]. With a molecular formula of C₂₇H₃₇N₃O₅S and a molecular weight of 515.66 g/mol, the compound is supplied as a yellow crystalline powder requiring storage at −20 °C and is listed under Sigma-Aldrich catalog number N6628 .

Why Nps-Tyr-OH·DCHA Is Irreplaceable


The Nps protecting group is removed by thiolysis (e.g., 2-mercaptopyridine) or by two equivalents of hydrogen chloride in methanol—conditions under which both the acid-labile Boc group and the base-labile Fmoc group remain intact [1]. This orthogonal reactivity profile is foundational for synthetic strategies that require selective α-amino deprotection in the presence of other protecting groups. Furthermore, the DCHA counterion is not merely a formulation convenience; the free acid forms of Nps-amino acids are frequently non-crystalline oils or gums that resist purification and accurate weighing . Substituting with an alternative Nps-amino acid DCHA salt (e.g., Nps-Phe-OH·DCHA or Nps-Ala-OH·DCHA) introduces a different side-chain functionality and cannot reproduce tyrosine-specific applications such as tyrosyl-tRNA synthetase substrate studies or Tyr-selective bioconjugation [2].

Nps-Tyr-OH·DCHA: Key Evidence


Orthogonal Deprotection Selectivity

The Nps group is quantitatively cleaved by two equivalents of hydrogen chloride in methanol or non-polar solvents. These conditions are incompatible with the acid-labile Boc group (which requires stronger acid such as 50% TFA in DCM for removal) and do not affect the base-labile Fmoc group (which requires 20% piperidine in DMF for removal). This orthogonality was explicitly established by Zervas et al. in the foundational 1963 paper that introduced the Nps protecting group [1].

Peptide Synthesis Orthogonal Protecting Groups Solid-Phase Synthesis

Crystalline DCHA Salt Advantage

The Sigma-Aldrich product specification lists Nps-Tyr-OH·DCHA as a crystalline solid (yellow, storage −20 °C) . In contrast, the free acid form of Nps-tyrosine (C₁₅H₁₄N₂O₅S, MW 334.3 g/mol) is often described in vendor literature as a non-crystalline solid or oil, posing significant challenges for accurate gravimetric dispensing and reproducible reaction stoichiometry . The DCHA salt paradigm for sulfenyl-protected amino acids was introduced contemporaneously with the Nps group itself precisely because the free acids resisted crystallization [1].

Amino Acid Derivative Handling Crystallization Analytical Weighing

Enzymatic Recognition by TyrRS

The BRENDA enzyme database records N-o-nitrophenylsulfenyl-L-tyrosine as a confirmed substrate for tyrosyl-tRNA synthetase (EC 6.1.1.1) from Saccharomyces cerevisiae, with product formation (AMP + Nps-Tyr-tRNATyr + diphosphate) observed for both wild-type enzyme and the engineered Y43G mutant in aminoacylation assays [1]. This places Nps-Tyr in a select category alongside N-acetyl-L-tyrosine, N-formyl-L-tyrosine, O-methyl-L-tyrosine, and O-phospho-L-tyrosine as N- or O-modified tyrosine analogues that are tolerated by this enzyme [1]. By contrast, other Nps-amino acids (e.g., Nps-Ala, Nps-Phe) are not substrates for TyrRS and cannot be used for tyrosine-specific tRNA charging [2].

Genetic Code Expansion tRNA Aminoacylation Enzyme Substrate Specificity

Chemical Aminoacylation of tRNA

The N-hydroxysuccinimide (NHS) ester of N-o-nitrophenylsulfenyl-L-tyrosine reacts with aminoacyl-tRNA to form Nps-Tyr-tRNA, after which the Nps protecting group is removed by treatment with sodium thiosulfate (Na₂S₂O₃) [1]. This two-step chemical aminoacylation strategy is explicitly documented for Nps-(L-Tyr)ₙ-Gly (n = 1–3) oligopeptidyl-tRNA synthesis [1]. By contrast, Boc- or Fmoc-protected tyrosine NHS esters would require acidic (TFA) or basic (piperidine) deprotection conditions respectively, both of which are incompatible with the integrity of the tRNA molecule [2]. The Na₂S₂O₃-mediated deprotection is notably milder than the standard HCl/methanol or 2-mercaptopyridine methods and is specifically suited to tRNA-linked substrates [1].

Chemical Aminoacylation tRNA Charging Peptidyl-tRNA Synthesis

Supplier-Verified Quality Specifications

Multiple reputable suppliers, including Sigma-Aldrich (catalog N6628) and ChemScene (catalog CS-0201797), specify the compound as a yellow crystalline solid with purity ≥98% and storage at −20 °C (sealed, dry, 2–8 °C for ChemScene) . These specifications exceed the typical purity of custom-synthesized or laboratory-prepared Nps-amino acid derivatives, which are frequently contaminated with residual dicyclohexylamine or Nps-Cl hydrolysis byproducts [1]. The crystalline form and defined storage conditions provide a quality baseline that is essential for reproducible peptide coupling yields and enzymatic assay results.

Quality Control Chemical Procurement Reproducibility

Nps-Tyr-OH·DCHA: Application Scenarios


Multi-Fragment Peptide Synthesis

When a synthetic route demands selective, sequential deprotection of three different amine functionalities within the same peptide intermediate, Nps-Tyr-OH·DCHA is the enabling building block. The Nps group is quantitatively removed by 2 equiv HCl in methanol or by 2-mercaptopyridine without affecting coexisting Boc (stable to these conditions) or Fmoc (stable to these conditions) groups [1]. In fragment condensation strategies documented by Zervas et al., the Nps group was preferentially removed prior to coupling of the next fragment, while acid-labile side-chain protections remained intact [1]. This scenario is particularly relevant for the synthesis of cyclic peptides, branched peptides, and peptide conjugates where multiple orthogonal protecting group combinations are essential [2].

tRNA Chemical Aminoacylation for Translation

Nps-Tyr-OH·DCHA serves as the precursor for preparing N-hydroxysuccinimide esters of Nps-tyrosine, which are then used to chemically acylate tRNA [3]. Following tRNA charging, the Nps group is removed under exceptionally mild conditions using Na₂S₂O₃, preserving the integrity of the tRNA molecule [3]. This application is functionally exclusive to Nps-protected amino acids because the deprotection conditions required for Boc (TFA), Fmoc (piperidine), or Cbz (hydrogenolysis) groups would degrade the tRNA substrate [4]. The BRENDA-confirmed acceptance of Nps-Tyr by tyrosyl-tRNA synthetase further supports its use in enzymatic aminoacylation workflows [5].

TyrRS Specificity and Genetic Code Expansion

The BRENDA enzyme database confirms that N-o-nitrophenylsulfenyl-L-tyrosine is a substrate for both wild-type and engineered Y43G mutant tyrosyl-tRNA synthetase from Saccharomyces cerevisiae [5]. The Y43G mutant was specifically designed to expand the substrate repertoire of TyrRS to accommodate 3-substituted tyrosine analogues [6]. Researchers investigating the substrate tolerance of TyrRS variants or developing orthogonal tRNA/synthetase pairs for genetic code expansion can use Nps-Tyr-OH·DCHA directly in aminoacylation assays without requiring additional deprotection, as the Nps group does not prevent enzymatic recognition [5].

Crystalline Solid for Automated Peptide Synthesis

Automated solid-phase peptide synthesizers rely on precise gravimetric or volumetric dispensing of protected amino acid solutions. The crystalline DCHA salt form of Nps-tyrosine (yellow crystals, Sigma-Aldrich N6628, purity ≥98%) ensures accurate and reproducible weighing compared to the free acid form, which is typically amorphous and may retain variable amounts of solvent or water . Storage at −20 °C and use of sealed, dry containers preserve the integrity of the Nps group, preventing premature hydrolysis or oxidation that could compromise coupling efficiency .

Quote Request

Request a Quote for N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.